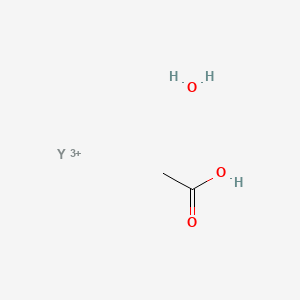

Acetic acid;yttrium(3+);hydrate

Description

Introduction to Yttrium Acetate Hydrates

Nomenclature and Chemical Identity of Yttrium Acetate Hydrates

Yttrium acetate hydrates belong to the family of yttrium carboxylates, where yttrium(III) ions coordinate with acetate ligands and water molecules. The general formula for these compounds is often expressed as $$ \text{Y(CH}3\text{COO)}3 \cdot x\text{H}_2\text{O} $$, where $$ x $$ denotes the number of water molecules in the hydrate. The International Union of Pure and Applied Chemistry (IUPAC) designates these compounds as tris(acetato-κO)yttrium hydrate (1:1), emphasizing the monodentate coordination of acetate ligands to the central yttrium ion.

Table 1: Common Nomenclature and Identifiers for Yttrium Acetate Hydrates

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| Tris(acetato-κO)yttrium hydrate | Yttrium(III) acetate hydrate | 207801-28-3 | $$ \text{C}6\text{H}9\text{O}_6\text{Y} $$ |

| Yttrium(3+) triacetate tetrahydrate | Yttrium acetate-water (1/3/4) | 23363-14-6 | $$ \text{C}6\text{H}{11}\text{O}_7\text{Y} $$ |

| Yttrium acetate hydrate | Acetic acid, yttrium(3+) salt, monohydrate | 304675-69-2 | $$ \text{C}6\text{H}{12}\text{O}_7\text{Y} $$ |

The variability in hydration states (e.g., mono-, tetra-hydrates) arises from differences in synthesis conditions and crystallization processes. For instance, the tetrahydrate form ($$ \text{Y(CH}3\text{COO)}3 \cdot 4\text{H}_2\text{O} $$) exhibits a distinct crystalline structure compared to the monohydrate, as evidenced by X-ray diffraction studies. The acetate ligands adopt a bridging or chelating configuration depending on the hydration level, which influences the compound’s solubility and thermal stability.

Historical Context and Discovery Timeline

The discovery of yttrium acetate hydrates is intertwined with the broader history of rare earth element chemistry. Yttrium itself was first isolated in 1794 by Johan Gadolin, who identified it as a component of the mineral gadolinite ((Ce, La, Nd, Y)$$2$$FeBe$$2$$Si$$2$$O$${10}$$) from Ytterby, Sweden. However, the synthesis of yttrium carboxylates began much later, driven by the need to purify rare earth elements for industrial applications.

Key Milestones:

- 1843 : Carl Gustaf Mosander separated yttria (Y$$2$$O$$3$$) into three oxides—yttria, erbia, and terbia—laying the groundwork for understanding yttrium’s chemical behavior.

- Early 20th Century : Advances in ion-exchange chromatography enabled the isolation of high-purity yttrium salts, including acetates.

- 2015 : Development of non-aqueous fluorolytic sol-gel methods to synthesize nanoscopic yttrium acetate fluorides ($$ \text{Y(CH}3\text{COO)}{3-z}\text{F}_z $$), highlighting the role of hydration in modulating material properties.

The challenge of separating yttrium from other rare earth elements, particularly lanthanides, delayed the characterization of its coordination compounds. Early 20th-century metallurgical processes, such as fractional crystallization, were inefficient for isolating yttrium salts. The advent of solvent extraction techniques in the 1950s revolutionized the production of yttrium acetate hydrates by enabling large-scale purification.

Role in Rare Earth Element Chemistry

Yttrium acetate hydrates occupy a unique niche in rare earth chemistry due to yttrium’s position as a transition metal with similarities to the lanthanides. Unlike the lanthanides, yttrium lacks f-electrons, yet its ionic radius ($$ \text{Y}^{3+} $$: 0.90 Å) aligns closely with holmium ($$ \text{Ho}^{3+} $$: 0.90 Å), facilitating its classification within the heavy rare earth elements (HREEs). This electronic configuration enables yttrium to form stable complexes with oxygen-donor ligands like acetate.

Table 2: Comparative Properties of Yttrium and Selected Lanthanides

| Element | Ionic Radius ($$\text{Y}^{3+}$$, Å) | Common Oxidation State | Coordination Number in Acetates |

|---|---|---|---|

| Yttrium | 0.90 | +3 | 8–9 |

| Lanthanum | 1.06 | +3 | 9–10 |

| Erbium | 0.89 | +3 | 8–9 |

Yttrium acetate hydrates serve as versatile precursors in materials synthesis:

- Ceramics and Phosphors : Thermal decomposition of $$ \text{Y(CH}3\text{COO)}3 \cdot x\text{H}2\text{O} $$ yields yttrium oxide ($$ \text{Y}2\text{O}_3 $$), a key component of yttria-stabilized zirconia (YSZ) and red-emitting phosphors.

- Nanomaterials : Fluorolytic sol-gel reactions using yttrium acetate hydrates produce nanoscopic yttrium oxide fluorides ($$ \text{YO}{(3-z)/2}\text{F}z $$) with tunable optical properties.

- Catalysis : Yttrium-acetate complexes act as Lewis acid catalysts in organic transformations, leveraging the metal’s high charge density.

The coordination flexibility of yttrium acetate hydrates—exemplified by their ability to adopt both bridged and chelated acetate configurations—makes them indispensable in designing functional materials. For example, in the synthesis of $$ \text{YOF} $$, the hydrate’s water molecules mediate the controlled release of acetate ligands, ensuring precise stoichiometry in the final product.

Properties

Molecular Formula |

C2H6O3Y+3 |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

acetic acid;yttrium(3+);hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |

InChI Key |

YKDKROOELNNYTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[Y+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via acid-base neutralization:

To account for acetic acid volatility during heating, a 30% molar excess (1:3.9 :) is employed.

Process Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Acetic acid dilution | 50% (1:1 v/v with HO) | Prevents viscosity increase and caking |

| Reaction temperature | 110–125°C | Accelerates reaction, minimizes foaming |

| Stirring speed | 60–80 rpm | Balances mixing efficiency and energy use |

| Cooling method | Natural or forced cooling | Controls crystal size and purity |

Exceeding 50% acetic acid concentration risks incomplete reaction and product agglomeration, while lower concentrations prolong reaction time.

Crystallization and Post-Processing

Post-synthesis steps are critical for achieving the desired hydrate form and eliminating residual solvents.

Crystallization Dynamics

After reaction completion, the mixture is cooled to <50°C to initiate crystallization. Natural cooling yields larger crystals (100–200 µm), whereas forced cooling (e.g., ice baths) produces finer particles (20–50 µm).

Dehydration and Drying

Centrifugation at 900–1,100 rpm for 25–30 minutes reduces moisture content to <5%. Subsequent drying methods include:

-

Natural evaporation : Preserves crystal structure but requires 48–72 hours.

-

Microwave drying : Reduces time to 2–3 hours but may induce partial dehydration.

Quality Control and Product Characterization

The final product is evaluated using:

-

Total rare earth oxide (REO) content : 33% via gravimetric analysis.

-

Particle size distribution : Laser diffraction confirms 80% of crystals fall within 50–150 µm.

-

Colorimetric analysis : Pure white crystals (L* 95) indicate absence of transition metal impurities.

Comparative Analysis with Traditional Methods

Traditional routes using yttrium chloride () and sodium acetate face challenges:

-

Byproduct formation : NaCl contamination necessitates additional purification.

-

Lower yield : 70–75% vs. 90–95% for the oxide-acetic acid route.

Industrial-Scale Optimization

Energy Efficiency

The patented method reduces energy consumption by 40% compared to autoclave-based syntheses, primarily due to shorter reaction times (2–3 hours vs. 6–8 hours).

Chemical Reactions Analysis

Types of Reactions: Yttrium(III) acetate tetrahydrate undergoes various chemical reactions, including:

Hydrothermal Reactions: It is used in hydrothermal synthesis to produce yttrium-based nanoparticles.

Co-precipitation: This compound is involved in co-precipitation processes to form yttrium oxides and fluorides.

Common Reagents and Conditions:

Oleic Acid and Octadecene: These reagents are used in the synthesis of yttrium-based nanoparticles.

Ammonium Fluoride and Sodium Hydroxide: These are common reagents in the formation of sodium yttrium fluoride nanoparticles.

Major Products Formed:

Yttrium Oxides: Formed through hydrothermal reactions and calcination.

Sodium Yttrium Fluoride Nanoparticles: Produced through reactions involving oleic acid, octadecene, ammonium fluoride, and sodium hydroxide.

Scientific Research Applications

Yttrium(III) acetate tetrahydrate has numerous applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various yttrium compounds.

Biology: Yttrium-based nanoparticles synthesized from this compound are used in biological imaging and photodynamic therapies.

Medicine: The compound is involved in the development of nanoparticles for drug delivery and diagnostic applications.

Mechanism of Action

The mechanism of action of yttrium(III) acetate tetrahydrate primarily involves its role as a precursor in the formation of yttrium-based compounds. The yttrium ions (Y3+) interact with various reagents to form stable complexes, which then undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific application, such as the formation of nanoparticles or the synthesis of yttrium oxides .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Yttrium(3+) triacetate hydrate

- Molecular Formula : C₆H₉O₆Y·xH₂O (commonly (CH₃CO₂)₃Y·3H₂O)

- CAS Numbers : 23363-14-6 (anhydrous), 207801-28-3 (hydrate)

- Key Properties : White crystalline solid, hygroscopic, soluble in water and polar solvents, 99.9% purity typical for research-grade material .

Comparison with Similar Rare Earth Acetate Hydrates

Chemical Structure and Composition

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Hydration State |

|---|---|---|---|---|

| Yttrium(III) acetate | (CH₃CO₂)₃Y·3H₂O | 357.06 | 207801-28-3 | Trihydrate |

| Lutetium(III) acetate | (CH₃CO₂)₃Lu·H₂O | 370.11 | 207500-05-8 | Monohydrate |

| Neodymium(III) acetate | (CH₃CO₂)₃Nd·3H₂O | 363.37 | 6192-13-8 | Trihydrate |

| Samarium(III) acetate | (CH₃CO₂)₃Sm·xH₂O | 369.46 (anhydrous) | 10465-27-7 | Variable |

Key Observations :

Purity :

Physical and Chemical Properties

| Property | Yttrium Acetate | Neodymium Acetate | Lutetium Acetate |

|---|---|---|---|

| Solubility | High in water, acetic acid | Similar to Yttrium | Lower due to higher atomic mass |

| Thermal Stability | Decomposes to Y₂O₃ at ~600°C | Forms Nd₂O₃ at ~500°C | Forms Lu₂O₃ at ~700°C |

| Complexation Behavior | Weaker AcOH complex vs. HREEs | Stronger AcOH affinity | Intermediate stability |

Notable Findings:

Differentiation :

Regulatory Status :

Q & A

Basic Research Questions

Q. How can researchers determine the hydration state of yttrium(III) acetate hydrate?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure mass loss during controlled heating to identify water release temperatures. For example, tetrahydrate (4 H₂O) loses water at ~100–150°C .

- X-ray Diffraction (XRD) : Compare experimental patterns with crystallographic databases (e.g., CCDC) to confirm structural hydration .

- Karl Fischer Titration : Quantify residual water content post-synthesis .

Q. What synthesis methods are validated for yttrium acetate hydrate?

- Approaches :

- Aqueous Reaction : React yttrium oxide (Y₂O₃) with glacial acetic acid under reflux. Monitor pH to avoid incomplete dissolution (optimal pH: 4–5) .

- Sol-Gel Process : Use yttrium acetate hydrate as a precursor, hydrolyzed in ethanol/water mixtures to form yttria gels .

- Thermal Decomposition : Heat precursor at 300–500°C in air to produce Y₂O₃ nanoparticles; confirm phase purity via Raman spectroscopy .

Q. How does acetic acid influence the stability of yttrium acetate hydrate in solution?

- Key Factors :

- pH Dependency : Acetic acid acts as a buffering agent, stabilizing yttrium ions in solution. Below pH 3, hydrolysis leads to insoluble Y(OH)₃ .

- Coordination Chemistry : Acetate ligands form monodentate/bidentate bonds with Y³+, confirmed by FT-IR peaks at 1540 cm⁻¹ (C=O) and 1450 cm⁻¹ (C-O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of yttrium acetate hydrate?

- Analysis Framework :

- Variable Control : Heating rate (e.g., 5°C/min vs. 10°C/min) affects intermediate phase formation. Slow rates favor Y₂O₃, while fast rates may yield metastable YOAc intermediates .

- Atmosphere Effects : Inert atmospheres (N₂) delay carbonate formation vs. oxidative (air) conditions. Validate via mass spectrometry off-gassing analysis .

- Data Cross-Validation : Pair TGA with in situ XRD to track phase transitions dynamically .

Q. What strategies optimize yttrium oxide doping using yttrium acetate hydrate precursors?

- Experimental Design :

- Co-Doping : Introduce Zn²+ during synthesis (e.g., Y:Zn molar ratios of 95:5) to enhance optical properties. Anneal at 800°C for 2 hrs to achieve uniform lattice integration .

- Defect Engineering : Use acetic acid as a chelating agent to reduce oxygen vacancies. Characterize via photoluminescence (PL) intensity shifts at 610 nm (Y₂O₃:Eu³+) .

- Morphology Control : Add oleic acid/octadecene to limit particle aggregation; confirm via TEM (target size: 20–50 nm) .

Q. How can leaching processes recover yttrium from waste streams using acetic acid?

- Method Development :

- Acid Concentration : 2M acetic acid achieves 85% Y recovery from bauxite residue at 80°C. Monitor via ICP-OES .

- Kinetic Modeling : Fit leaching data to a shrinking-core model to distinguish diffusion-limited vs. surface-controlled mechanisms .

- Selectivity Enhancement : Add EDTA (0.1M) to suppress Fe³+ co-leaching; validate via XRF .

Data Contradiction and Validation

Q. Why do reported melting points for yttrium acetate hydrate vary (e.g., 285°C vs. 260°C)?

- Root Causes :

- Hydration State : Anhydrous vs. tetrahydrate forms have distinct thermal profiles. Pre-dry samples at 120°C for 4 hrs to standardize .

- Impurity Effects : Residual nitrate (from synthesis) lowers observed melting points. Test via ion chromatography .

- Resolution : Use high-purity precursors (>99.9%) and DSC with sealed crucibles to minimize atmospheric interference .

Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.